1-(2-Methoxyphenethyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea
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Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the individual functional groups (methoxyphenyl, urea, and pyrrolidinone), followed by their combination in the correct order and orientation. The exact synthesis process would depend on the specific reactions used to form these groups and combine them .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the methoxyphenyl groups suggests that the compound may have aromatic properties, while the urea and pyrrolidinone groups could contribute to its polarity and reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The methoxyphenyl groups could potentially undergo electrophilic aromatic substitution reactions, while the urea and pyrrolidinone groups could participate in a variety of reactions including condensation, hydrolysis, and others .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxyphenyl groups could contribute to its lipophilicity, while the urea and pyrrolidinone groups could make it more polar and potentially increase its solubility in water .Scientific Research Applications
Conformational and Tautomeric Control in Ureas
Researchers Kwiatkowski, Kolehmainen, and Ośmiałowski (2019) have explored conformational equilibrium and tautomerism in urea derivatives similar to 1-(2-Methoxyphenethyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea. Their study focuses on how these compounds can associate via hydrogen bonding, influencing tautomerism controlled by conformational state. This opens new possibilities in molecular sensing based on kinetic trapping effects, which could be relevant to this compound's applications (Kwiatkowski, Kolehmainen, & Ośmiałowski, 2019).
Structure-Activity Relationships in Phenyl Urea Derivatives
Fotsch, Sonnenberg, Chen, Hale, Karbon, Norman et al. (2001) discuss the synthesis and structural optimization of trisubstituted phenyl urea derivatives. These compounds, related to the queried chemical, demonstrate significant importance in understanding receptor interactions and pharmacological properties. This information is crucial in developing new compounds with specific biological activities (Fotsch et al., 2001).
Synthesis and Stereochemical Analysis of Urea Derivatives
Chen, Venkatesan, dos Santos, Delos Santos, Dehnhardt, Ayral-Kaloustian, Ashcroft, McDonald, & Mansour (2010) provide insights into the synthesis and stereochemical determination of specific urea derivatives. Their research could inform the methods of synthesis and analysis for compounds like this compound, highlighting the importance of stereochemistry in determining the activity and function of such molecules (Chen et al., 2010).
Reactivity of Imidazole Derivatives
Hossain, Thomas, Mary, Resmi, Armaković, Armaković, Nanda, Vijayakumar, & Alsenoy (2018) have investigated the reactivity properties of newly synthesized imidazole derivatives. Their work, focusing on spectroscopic characterization and computational studies, provides a framework that can be applied to understand the reactivity and potential applications of this compound in various scientific contexts (Hossain et al., 2018).
Synthesis Techniques for Urea Derivatives
Sarantou & Varvounis (2022) detail synthesis methods for urea derivatives, including the compound . Their research offers valuable insights into the synthetic pathways and analytical techniques necessary for creating and characterizing such compounds, which is essential for their application in scientific research (Sarantou & Varvounis, 2022).
Ureas in Modulating Feeding and Stress Responses
Piccoli, Bonaventura, Cifani, Costantini, Massagrande, Montanari, Martinelli, Antolini, Ciccocioppo, Massi, Merlo-Pich, Fabio, & Corsi (2012) explored the role of certain urea derivatives in modulating feeding, arousal, stress, and drug abuse responses. This research could provide a basis for understanding the potential biological interactions and applications of this compound in similar contexts (Piccoli et al., 2012).
Properties
IUPAC Name |
1-[2-(2-methoxyphenyl)ethyl]-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-27-18-8-5-7-17(13-18)24-14-16(12-20(24)25)23-21(26)22-11-10-15-6-3-4-9-19(15)28-2/h3-9,13,16H,10-12,14H2,1-2H3,(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKUUCUKHXHZHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)NCCC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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